![molecular formula C19H27N5O4 B2422955 エチル 2-(1,6,7-トリメチル-2,4-ジオキソ-3-ペンチル-3,4-ジヒドロ-1H-イミダゾ[2,1-f]プリン-8(2H)-イル)アセテート CAS No. 938824-59-0](/img/structure/B2422955.png)
エチル 2-(1,6,7-トリメチル-2,4-ジオキソ-3-ペンチル-3,4-ジヒドロ-1H-イミダゾ[2,1-f]プリン-8(2H)-イル)アセテート
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(1,6,7-trimethyl-2,4-dioxo-3-pentyl-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate is a complex organic compound recognized for its significant roles in various scientific research fields. This compound belongs to the class of imidazole derivatives, known for their diverse biological activities and chemical properties. Its intricate structure, featuring multiple functional groups, lends itself to a wide range of chemical reactions and applications.
科学的研究の応用
Ethyl 2-(1,6,7-trimethyl-2,4-dioxo-3-pentyl-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate finds applications in:
Chemistry: : Used as a precursor in organic synthesis, helping in the creation of more complex molecules.
Biology: : Its derivatives are studied for potential antimicrobial, antiviral, and anticancer activities.
Medicine: : Investigated for its role in drug development due to its interaction with biological targets.
Industry: : Utilized in manufacturing processes where its unique chemical properties can be leveraged.
準備方法
Synthetic Routes and Reaction Conditions
Synthesizing ethyl 2-(1,6,7-trimethyl-2,4-dioxo-3-pentyl-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate involves several steps:
Starting Materials: : The synthesis typically begins with easily accessible starting materials such as ethyl acetate, 1,6,7-trimethyl-2,4-dioxo-3-pentyl-purine, and appropriate catalysts.
Reactions: : The reaction often proceeds through a series of condensation reactions, facilitated by a base like sodium ethoxide, followed by cyclization under controlled temperature and pH conditions.
Purification: : The final compound is purified using standard techniques such as recrystallization or chromatography to ensure high purity and yield.
Industrial Production Methods
For large-scale production, a similar synthetic route is employed, with optimizations for cost efficiency and yield. Industrial setups might use continuous flow reactors to control reaction parameters precisely and enhance scalability.
化学反応の分析
Types of Reactions
Oxidation: : This compound undergoes oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide, yielding products with additional oxygen functionalities.
Reduction: : Reduction reactions using agents such as sodium borohydride can convert certain carbonyl groups into alcohols, modifying the compound's properties.
Substitution: : It readily participates in substitution reactions, especially nucleophilic substitutions due to the electron-rich nature of the imidazole ring.
Common Reagents and Conditions
Typical reagents include strong acids or bases for catalysis, oxidizing agents for oxidation reactions, and reducing agents for reduction processes. Conditions such as temperature, solvent choice, and reaction time are optimized to favor the desired product formation.
Major Products Formed
Depending on the reaction type, major products include derivatives with modified functional groups, such as hydroxy, alkyl, or acyl groups, leading to compounds with different biological activities and chemical properties.
作用機序
The compound's mechanism of action involves interaction with specific molecular targets, such as enzymes or receptors. Its structure allows it to fit into active sites, influencing biochemical pathways. The exact pathways depend on the derivative form and the context of use.
類似化合物との比較
Ethyl 2-(1,6,7-trimethyl-2,4-dioxo-3-pentyl-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate stands out due to its unique combination of functional groups and biological activities. Similar compounds include:
Ethyl 2-(2,4-dioxo-3-phenyl-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate: : Exhibits slightly different reactivity and biological effects.
Methyl 2-(1,6,7-trimethyl-2,4-dioxo-3-pentyl-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate: : Shares a similar structure but with different ester groups, impacting its solubility and reactivity.
特性
IUPAC Name |
ethyl 2-(4,7,8-trimethyl-1,3-dioxo-2-pentylpurino[7,8-a]imidazol-6-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O4/c1-6-8-9-10-22-17(26)15-16(21(5)19(22)27)20-18-23(11-14(25)28-7-2)12(3)13(4)24(15)18/h6-11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POIFHTIDUNTENI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=C(N=C3N2C(=C(N3CC(=O)OCC)C)C)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
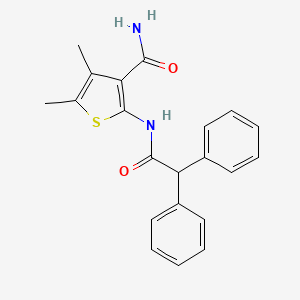
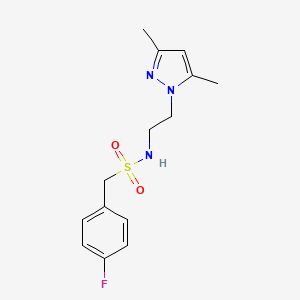
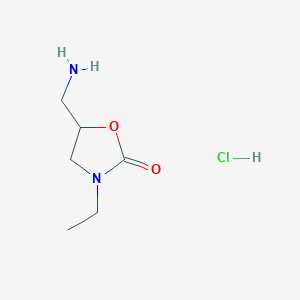
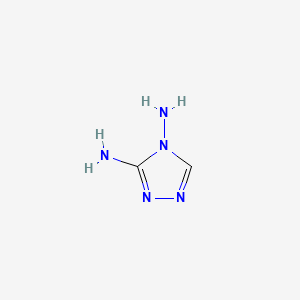
![N-(2-fluoro-4-methylphenyl)-2-({3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide](/img/structure/B2422881.png)
![3-(4-ethoxyphenyl)-6,8-difluoro-N-[3-(furan-2-yl)propyl]thieno[3,2-c]quinoline-2-carboxamide](/img/structure/B2422882.png)
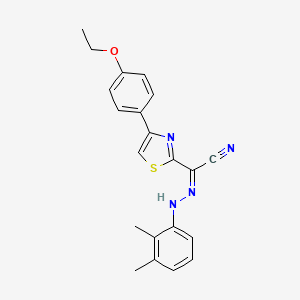
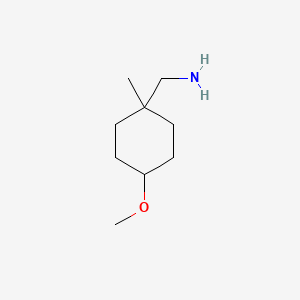
![2,2-dimethyl-N-[4-(4-pentylcyclohexyl)phenyl]propanamide](/img/structure/B2422887.png)
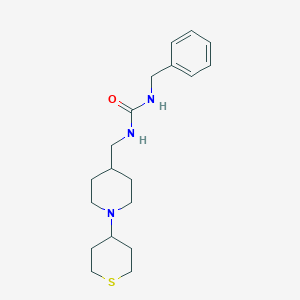
![6-Ethoxyimidazo[2,1-B][1,3]thiazole-5-carbaldehyde](/img/structure/B2422889.png)
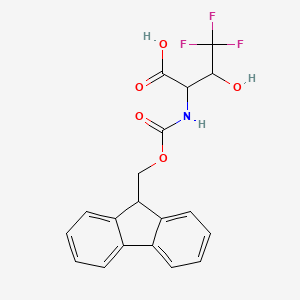
![Methyl 4-({[5-chloro-2-(methylthio)pyrimidin-4-yl]carbonyl}amino)benzoate](/img/structure/B2422893.png)
![(E)-N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-3-thiophen-2-ylprop-2-enamide](/img/structure/B2422894.png)
